N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
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Overview
Description
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a combination of a chlorinated aromatic ring, a triazole moiety, and an adamantane backbone, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Adamantane Derivative: The adamantane backbone is functionalized to introduce a carboxylic acid group.
Coupling with Triazole: The carboxylic acid derivative is then coupled with a triazole moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Chlorinated Aromatic Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or as a component of drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The adamantane backbone provides structural stability and enhances the compound’s ability to penetrate biological membranes. The chlorinated aromatic ring may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, also share structural similarities.
Uniqueness
What sets N1-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties. The presence of the chlorinated aromatic ring, triazole moiety, and adamantane backbone in a single molecule provides a versatile platform for further modification and optimization for specific applications.
Properties
Molecular Formula |
C20H23ClN4O |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O/c1-13-2-3-16(21)5-17(13)24-18(26)19-6-14-4-15(7-19)9-20(8-14,10-19)25-12-22-11-23-25/h2-3,5,11-12,14-15H,4,6-10H2,1H3,(H,24,26) |
InChI Key |
KKAGALZTOVTWOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
Origin of Product |
United States |
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